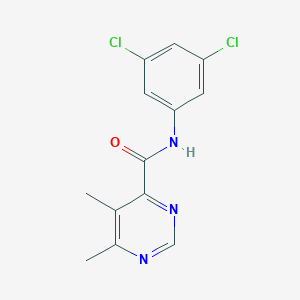

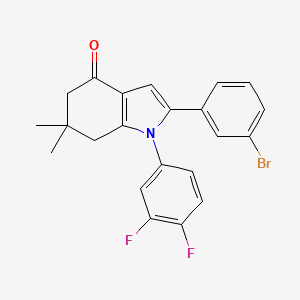

![molecular formula C13H14N2O4 B2690491 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 957015-07-5](/img/structure/B2690491.png)

3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. For “3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid”, it has a molecular weight of 172.14 . It is a powder at room temperature .

Applications De Recherche Scientifique

Parabens in Aquatic Environments

Parabens, including benzyl paraben derivatives, are widely used as preservatives in cosmetics, pharmaceuticals, and foodstuffs. Their prevalence in aquatic environments has raised concerns due to their potential endocrine-disrupting effects. Research indicates that, despite wastewater treatments effectively removing parabens, they persist in surface waters and sediments due to continuous environmental introduction. This persistence underscores the importance of monitoring and managing paraben contamination in aquatic ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).

Gallic Acid and Inflammation-Related Diseases

Gallic acid, a natural phenolic compound found in various plants, exhibits significant anti-inflammatory properties. The review of its pharmacological activities suggests its potential as a candidate for treating various inflammation-related diseases. Its mechanisms involve modulating MAPK and NF-κB signaling pathways, reducing the release of inflammatory cytokines, chemokines, adhesion molecules, and cell infiltration. This highlights the therapeutic potential of naturally occurring phenolic compounds in managing diseases associated with inflammation (Bai, Zhang, Tang, Hou, Ai, Chen, Zhang, Wang, Meng, 2020).

Antioxidant and Anti-inflammatory Agents from Thiazole Derivatives

The synthesis and evaluation of benzofused thiazole derivatives have shown potential antioxidant and anti-inflammatory activities. These derivatives represent a promising direction for developing new therapeutic agents targeting oxidative stress and inflammation-related conditions. The study illustrates the synthetic versatility of thiazole derivatives and their significant pharmacological potential (Raut, Patil, Choudhari, Kadu, Lawand, Hublikar, & Bhosale, 2020).

Chlorogenic Acid: Pharmacological Review

Chlorogenic Acid (CGA) is recognized for its broad spectrum of pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. Found in green coffee extracts and tea, CGA's impact on lipid and glucose metabolism suggests its potential in treating metabolic disorders like diabetes and obesity. This review calls for further research to optimize CGA's biological and pharmacological effects, proposing its use as a natural food additive to replace synthetic antibiotics (Naveed, Hejazi, Abbas, Kamboh, Khan, Shumzaid, Ahmad, Babazadeh, Xia, Modarresi-Ghazani, Li, & Zhou, 2018).

Propriétés

IUPAC Name |

3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-11(17)7-6-10-12(18)15(13(19)14-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,16,17)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVHYSXUNVLQON-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=O)[C@@H](NC2=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B2690410.png)

![(3aS,5aS,9bR)-5a,9-dimethyl-3-methylidene-3a,4,6,7,8,9b-hexahydrobenzo[g][1]benzofuran-2,5-dione](/img/structure/B2690411.png)

![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690415.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenoxybenzenesulfonamide](/img/structure/B2690417.png)

![N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2690419.png)

![5-[(2-methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2690422.png)

![N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonamide](/img/structure/B2690424.png)

![(E)-1-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)prop-2-en-1-one](/img/structure/B2690428.png)